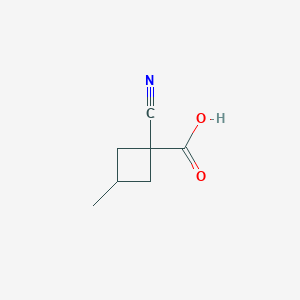

1-Cyano-3-methylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-cyano-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-2-7(3-5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWFQSVKVYTKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Synthesis of Cyclobutane Derivatives

The principal synthetic route to cyclobutane carboxylic acid derivatives, including cyano-substituted analogs, involves cycloaddition reactions of enamines with electrophilic olefins such as acrylonitrile or acrylic acid esters. This approach has been extensively studied for related amino and cyano cyclobutane carboxylic acids.

- Key Reaction: Enamine cycloaddition with acrylonitrile or acrylic acid esters produces cyclobutane intermediates bearing nitrile and carboxyl functionalities.

- Reaction Conditions: Typically carried out at elevated temperatures (~85 °C in acetonitrile solution or 170-175 °C in autoclave) with sodium hydride as a base and solvents like dimethyl sulfoxide or ether.

- Yields: High yields (~70-91%) have been reported for cycloaddition products.

- Post-Reaction Processing: Stepwise hydrolysis of intermediate cyclic α-isonitriles leads to the target carboxylic acid derivatives.

This method allows for the introduction of the cyano group at the 1-position and methyl substitution at the 3-position of the cyclobutane ring by selecting appropriate starting enamines and electrophilic olefins.

Ring Contraction and Oxidative Functionalization of Pyrrolidines

A novel approach involves the ring contraction of substituted pyrrolidines to form cyclobutane derivatives, followed by functionalization to introduce cyano and carboxylic acid groups.

- Methodology: Pyrrolidines undergo oxidative ring contraction using hypervalent iodine reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of ammonia surrogates (e.g., ammonium carbamate) in solvents like 2,2,2-trifluoroethanol.

- Mechanism: The reaction proceeds via formation of an iodonitrene intermediate and a thermally generated singlet 1,4-biradical, facilitating ring contraction.

- Yields: Cyclobutane derivatives are obtained in moderate to good yields (e.g., 69% for model substrates).

- Advantages: This method provides stereoselective access to multisubstituted cyclobutanes, compatible with various functional groups.

- Additional Notes: Oxidation of linear secondary amines under similar conditions can yield nitriles, indicating potential for cyano group introduction.

This approach is valuable for synthesizing 1-cyano-3-methylcyclobutane-1-carboxylic acid analogs by starting from suitably substituted pyrrolidines and applying controlled oxidative ring contraction and functionalization steps.

Dehalogenation and Acidification of Geminal Dihalide Intermediates

A classical synthetic route involves preparing geminal dihalide intermediates followed by dehalogenation and acidification to yield the target carboxylic acid.

- Starting Materials: Methacrylic acid derivatives (esters, nitriles, or amides) serve as substrates.

- Cyclopropylation: Reaction with trihalides in alkaline media forms 2,2-geminal dihalide intermediates.

- Dehalogenation: Treatment with metallic sodium removes halogens, converting intermediates into methyl cyclopropyl nitriles or amides.

- Hydrolysis and Acidification: Basic hydrolysis followed by acidification yields the cyclopropyl carboxylic acid derivatives.

- Industrial Feasibility: This method is noted for mild reaction conditions, low cost, and high purity of products.

- Limitations: Some related methods require difficult-to-obtain starting materials or harsh reagents (e.g., tert-butyllithium, diazomethane), limiting scalability.

Although this method is described for cyclopropane systems, analogous strategies can be adapted for cyclobutane derivatives by modifying the ring size and substituents accordingly.

Functional Group Transformations from Cyclobutane Dicarboxylic Acid Derivatives

Another approach involves derivatization of cyclobutane-1,1-dicarboxylic acids:

- Conversion to Isocyanates: Monoesters of cyclobutane-1,1-dicarboxylic acids can be converted to isocyanates via chlorocarbonic esters and sodium azide treatment.

- Subsequent Transformations: Heating acyl azides yields amino acid derivatives, which can be further modified to introduce cyano groups.

- Applications: This route facilitates the synthesis of substituted cyclobutane amino acids and related carboxylic acids, potentially including this compound.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Enamine Cycloaddition | Enamines, acrylonitrile/acrylic esters | NaH, DMSO/ether/acetone, 85-175 °C | 70-91% | High yield, direct cyano introduction | Requires elevated temperatures |

| Pyrrolidine Ring Contraction | Substituted pyrrolidines | HTIB, ammonium carbamate, TFE solvent | ~69% | Stereoselective, mild conditions | Moderate yield, complex mechanism |

| Geminal Dihalide Dehalogenation | Methacrylic acid derivatives, trihalides | Na metal, alkaline medium, acidification | High purity | Mild conditions, low cost | Limited to related cyclopropane systems |

| Cyclobutane Dicarboxylic Acid Derivatives | Cyclobutane-1,1-dicarboxylic acid esters | Chlorocarbonic esters, NaN3, heat | Moderate | Versatile for amino acid synthesis | Multi-step, moderate yields |

Research Findings and Notes

- The cycloaddition method is well-established for synthesizing 2-aminocyclobutane-1-carboxylic acids and can be adapted for cyano substitution by using acrylonitrile as the electrophilic olefin, providing a direct route to this compound analogs.

- The ring contraction of pyrrolidines using hypervalent iodine reagents offers a novel, stereoselective synthetic route to multisubstituted cyclobutanes, with potential for cyano and carboxylic acid group introduction through subsequent oxidation steps.

- The dehalogenation of geminal dihalides derived from methacrylic acid derivatives is a practical industrial method for related cyclopropane acids, suggesting analogous strategies could be developed for cyclobutane analogs, though direct reports are limited.

- Conversion of cyclobutane dicarboxylic acid esters to isocyanates and subsequent transformations provide a route to amino and cyano-substituted cyclobutane carboxylic acids, with moderate yields and multi-step protocols.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyano-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and carboxylic acid groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-3-methylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclobutane Derivatives

The following table and analysis compare 1-cyano-3-methylcyclobutane-1-carboxylic acid with structurally related compounds, focusing on substituents, molecular properties, and applications.

Key Comparisons

Substituent Effects on Bioactivity The cyano group in this compound may enhance metabolic stability compared to amino-substituted analogs like ACBC, which is rapidly cleared but effective in tumor imaging .

Ketone-containing analogs (e.g., 3-oxo derivative ) are more polar and prone to metabolic reduction, unlike the cyano group, which is less reactive under physiological conditions.

Synthetic and Safety Considerations Synthesis of cyclobutane derivatives often employs Bücherer-Strecker techniques (for amino acids ) or esterification strategies (e.g., cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid ). The cyano group may require specialized nitrile-forming reactions. Safety profiles vary: Benzyl-substituted analogs are classified as non-hazardous , while halogenated or aromatic derivatives may require additional toxicity screening.

Biological Activity

1-Cyano-3-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

This compound features a cyclobutane ring with a cyano group and a carboxylic acid functional group. These functional groups are crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing their catalytic activity. The cyano and carboxylic acid groups can participate in hydrogen bonding, enhancing binding affinity to active sites.

- Receptor Modulation : It may act as a modulator for various receptors, potentially altering signaling pathways within cells.

- Radical Scavenging : The compound has been studied for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antioxidant Activity

Studies have shown that the compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in cultured human cells, indicating its potential therapeutic benefits in oxidative stress-related diseases.

Case Study 2: Antimicrobial Evaluation

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 3: Inflammatory Response Modulation

In an experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory disorders.

Q & A

Q. What synthetic strategies are recommended for preparing 1-cyano-3-methylcyclobutane-1-carboxylic acid, and how can reaction conditions mitigate cyclobutane ring strain?

- Methodological Answer : Cyclobutane derivatives often face challenges due to ring strain. A viable approach involves intramolecular cyclization of pre-functionalized precursors. For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) is synthesized via esterification and cyano-group introduction under controlled acidic conditions . For the target compound, substituting the methyl ester with a carboxylic acid group may require hydrolysis under mild alkaline conditions (e.g., NaOH/EtOH) to avoid ring-opening. Key parameters include:

- Temperature : Maintain ≤40°C to prevent decomposition.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Based on safety data for structurally similar compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid):

- Storage : Keep in a ventilated, cool environment (2–8°C) away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Handling : Use nitrile gloves , FPP3 respirators , and chemical goggles to avoid dermal/ocular exposure.

- Decomposition : Monitor for CO/CO₂ emissions under thermal stress using FTIR spectroscopy .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities and confirm purity in this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers. For example, cyclobutane protons exhibit distinct splitting patterns (δ 1.8–2.5 ppm for methyl groups; δ 3.0–3.5 ppm for cyano-adjacent protons) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) achieve >98% purity, with ESI-MS confirming [M-H]⁻ ions (theoretical m/z ≈ 168.1) .

- X-ray Crystallography : Resolves stereochemistry; cyclobutane derivatives often form monoclinic crystals (space group P2₁/c) .

Q. How can this compound be utilized in developing PET radiotracers for tumor imaging?

- Methodological Answer : Structural analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) are used in PET imaging due to tumor-selective uptake . For the target compound:

- Radiolabeling : Introduce ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix 2.2.2, 100°C) at the methyl group.

- Biodistribution Studies : Compare uptake in xenograft models (e.g., prostate cancer) using µPET/CT imaging.

- Metabolic Stability : Assess via liver microsome assays (t₁/₂ >60 min indicates suitability) .

Q. What computational models predict the reactivity of the cyano and carboxyl groups under varying pH conditions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict pKa values (carboxylic acid ≈3.5; cyano group inert).

- logP Analysis : Estimated logP = 0.1 (via XlogP3) suggests moderate hydrophilicity, ideal for aqueous reactions .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction media .

Contradiction Analysis

- Stability vs. Reactivity : While cyclobutane derivatives are generally stable , their strained rings may react unpredictably under basic conditions (e.g., hydrolysis). Researchers must validate stability for each synthetic step via TLC/GC-MS .

- Toxicity Data Gaps : Acute toxicity data for similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) remain unverified . Preclinical assays (e.g., Ames test, acute oral toxicity in rodents) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.